3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-2-4-9(5-3-8)10-6-18-12-11(10)13(17)16(14)7-15-12/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSKDXYXODKZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with 4-methylbenzaldehyde and a suitable nitrile source under acidic or basic conditions to form the thienopyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits potential anticancer properties. It has been shown to inhibit certain enzymes involved in cell proliferation, making it a candidate for further investigation in cancer therapeutics .
- Antimicrobial Properties : The compound has also been explored for its antimicrobial activity. Studies suggest that it may be effective against various bacterial strains, highlighting its potential as an antimicrobial agent .
- Antitubercular Activity : There is ongoing research into the use of this compound as an antitubercular agent, with preliminary findings suggesting efficacy against Mycobacterium tuberculosis.
Biological Studies
- Mechanism of Action : The mechanism by which 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects involves interactions with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overexpressed in cancer cells .
- In Vitro Studies : In vitro studies have demonstrated the compound's ability to induce cell cycle arrest in cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Material Science Applications
- Synthesis of Novel Compounds : As a building block for synthesizing more complex heterocyclic compounds, 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one serves as a precursor in the development of new materials with specific electronic or optical properties .
- Hybrid Compounds : The compound has been utilized to create hybrid materials that combine various pharmacophores, enhancing their biological activities and potential applications in drug discovery .
Mechanism of Action
The mechanism of action of 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in cell proliferation, making it a potential anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Benzyl Groups : The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to the bulkier benzyl group in Barbadin, which enhances β-arrestin binding .
- Amino Group Position: The 3-amino group is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets like VEGFR-2 or melanin synthesis enzymes .
Key Findings :
- Anticancer Activity: The target compound’s 4-methylphenyl group may reduce cytotoxicity compared to the 5,6-dimethyl derivative, which shows superior activity against melanoma cells .
- Melanin Modulation : Unlike tricyclic amide derivatives with azepine fragments, the target compound lacks this moiety, likely limiting its melanin-enhancing effects .
- Antibacterial vs.
Biological Activity
3-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and possible mechanisms of action.
- Chemical Formula : C13H11N3OS
- Molecular Weight : 257.31 g/mol
- CAS Number : 298208-04-5
The compound belongs to the thienopyrimidine class, which has been associated with various biological activities, particularly in inhibiting protein kinases. Protein kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and proliferation.
Cytotoxicity and Antiproliferative Activity
Several studies have explored the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. For instance, a study demonstrated that compounds similar to 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibited significant antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the low nanomolar range .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-Amino-5-(4-methylphenyl)... | MCF-7 | 9.1 |
| MDA-MB-231 | 28.0 | |
| Other Thienopyrimidines | MCF-7 | <50 |
| MDA-MB-231 | <50 |
These findings suggest that the thienopyrimidine scaffold can be optimized for enhanced activity against specific cancer types.
Case Studies
- Antitumor Activity : In a preclinical study, derivatives of thienopyrimidines were tested for their ability to inhibit tumor growth in vivo using human fibrosarcoma models. The most active derivatives showed promising results with significant tumor reduction compared to control groups .
- Protein Kinase Inhibition : Another study highlighted the ability of certain thieno[2,3-d]pyrimidines to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical in angiogenesis and tumor growth. The most potent compound exhibited an IC50 value of 3 nM against these targets .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of thienopyrimidine derivatives are crucial for their development as therapeutic agents. Studies suggest that many compounds in this class have favorable pharmacokinetic profiles, including good solubility and metabolic stability. Moreover, preliminary cytotoxicity tests indicate that these compounds exhibit lower toxicity toward normal cell lines compared to cancerous ones, suggesting a potentially safer therapeutic window .
Q & A
Q. What are the common synthetic routes for preparing 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. A widely used method involves refluxing 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile with formic acid for 16–18 hours, yielding ~85% product . Alternative routes include:
Q. Key variables affecting yield :
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Core techniques :
Q. Common pitfalls :
Q. What biological targets are associated with this compound, and how is activity assessed in vitro?
The compound exhibits antiproliferative activity via kinase inhibition (e.g., VEGFR-2) and DNA intercalation. Standard assays include:
Q. Key structural determinants :
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Oxo group | Enhances hydrogen bonding with kinase hinge | |
| 4-Methylphenyl substitution | Improves lipophilicity and cell permeability |
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or scalability issues?
Strategies :
Q. Data contradiction example :
Q. What computational approaches validate the compound’s mechanism of action, and how do docking studies inform SAR?
Methods :
Q. SAR insights :
Q. How do structural modifications impact metabolic stability and toxicity profiles?
Key findings :
Q. Toxicity mitigation :
Q. How are contradictions in biological data (e.g., variable IC₅₀ values) resolved across studies?
Factors causing variability :
Q. Resolution strategies :
Q. What novel derivatives show promise in overcoming resistance mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
